molecular formula C15H9ClN2O2 B1273540 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid CAS No. 52413-50-0

8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid

Cat. No.: B1273540
CAS No.: 52413-50-0
M. Wt: 284.69 g/mol
InChI Key: NUYAQQAUIUUNOM-UHFFFAOYSA-N
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Description

8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that combines a quinoline ring with a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the catalytic aerobic oxidation of substituted 8-methylquinolines in the presence of palladium (II) and 2,6-pyridinedicarboxylic acid. This reaction produces 8-quinolylmethyl acetates and corresponding 8-quinoline carboxylic acids as minor products.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Industrial production would likely involve the use of high-efficiency catalytic systems and continuous flow reactors to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline carboxylic acids.

    Reduction: Reduction reactions can modify the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.

    Substitution: The chlorine atom on the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Palladium (II) and 2,6-pyridinedicarboxylic acid are commonly used as catalysts.

    Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products:

    Oxidation: Quinoline carboxylic acids.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.

Scientific Research Applications

8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This binding can inhibit the growth of microorganisms or cancer cells by interfering with essential biological processes. The exact pathways involved depend on the specific derivative and its target.

Comparison with Similar Compounds

Uniqueness: 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

8-chloro-2-pyridin-2-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O2/c16-11-5-3-4-9-10(15(19)20)8-13(18-14(9)11)12-6-1-2-7-17-12/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYAQQAUIUUNOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393957
Record name 8-chloro-2-pyridin-2-ylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52413-50-0
Record name 8-chloro-2-pyridin-2-ylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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